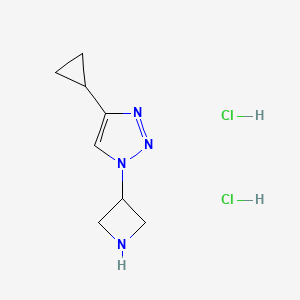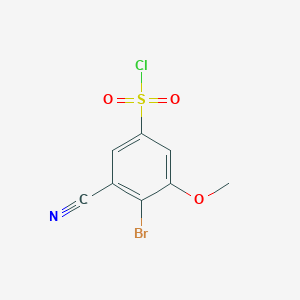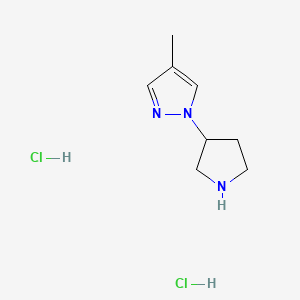
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride, also known as AZT-DHC, is a synthetic molecule used in scientific research to study the interaction between certain enzymes and substrates. It is a cyclic molecule that has been used in a variety of studies in order to better understand the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
Anti-Tubercular Applications Research has explored the synthesis and evaluation of azetidinone derivatives, including triazole compounds, for their anti-tubercular activity. For instance, azetidinone analogues incorporating 1,2,4-triazole have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. These compounds were designed through molecular docking and characterized by various analytical techniques, highlighting the potential of such derivatives in anti-tubercular drug development (Thomas, George, & Harindran, 2014).
Antibacterial and Antifungal Applications Another study focused on the synthesis and pharmacological evaluation of azetidinone and triazole compounds for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected microbes and were further tested for anti-inflammatory activity, showcasing their potential as multifunctional therapeutic agents (Kohli, Srivastava, & Srivastava, 2008).
Antimycobacterial and Cytotoxic Activities Further research into azetidinone and thiazolidinone moieties linked to various nucleuses like the indole nucleus has been conducted to assess their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These studies underline the broad-spectrum potential of these compounds in treating various infections and diseases, with some showing excellent activity profiles (Saundane & Walmik, 2013).
Insecticidal Applications Additionally, there's research into green synthesis methods for creating spiro azetidinone derivatives with potential insecticidal activity. These efforts not only highlight the biological applications of these compounds but also emphasize sustainable approaches to their synthesis (Jain, Sharma, & Kumar, 2013).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDBSXDVSLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)





![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)





